PLX2853 -

PLX2853

Catalog Number: EVT-278821
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PLX2853 is an orally bioavailable inhibitor of the bromodomain-containing protein 4 (BRD4), with potential antineoplastic activity. Upon oral administration, the BRD4 inhibitor PLX2853 binds to the acetylated lysine recognition motifs in the bromodomains of the BRD4 protein, thereby preventing the binding of BRD4 to acetylated lysines on histones. This disrupts chromatin remodeling and dyregulates gene expression. This may lead to the downregulation of the expression of certain growth-promoting genes, which may induce apoptosis and inhibit the proliferation of BRD4-overexpressing tumor cells.
Overview

PLX2853 is an investigational compound designed as an orally active, small-molecule inhibitor targeting bromodomain and extra-terminal (BET) proteins. These proteins play a significant role in the epigenetic regulation of gene expression, particularly in various cancers. PLX2853 has shown low nanomolar potency in inhibiting all four members of the BET family, making it a candidate for treating cancers associated with aberrant BET protein activity, such as ovarian cancer and other gynecologic malignancies .

Source and Classification

PLX2853 is classified as a BET inhibitor, which falls under the category of epigenetic modulators. This classification is significant due to the increasing interest in targeting epigenetic mechanisms in cancer therapy. The compound is currently being evaluated in clinical trials to assess its efficacy and safety in patients with specific genetic mutations, particularly those involving ARID1A mutations, which are common in certain gynecologic cancers .

Synthesis Analysis

Methods and Technical Details

The synthesis of PLX2853 involves complex organic chemistry techniques typical for small-molecule drug development. While specific synthetic routes for PLX2853 are not widely published, general strategies for synthesizing BET inhibitors often include:

  • Stepwise synthesis: Utilizing various coupling reactions to build the core structure.
  • Functional group modifications: Introducing specific substituents that enhance binding affinity and selectivity towards BET proteins.
  • Purification: Techniques such as chromatography to isolate the final product.

The synthesis typically requires careful optimization to ensure high yield and purity of the compound, which is crucial for subsequent biological testing.

Molecular Structure Analysis

Structure and Data

PLX2853's molecular structure features a complex arrangement conducive to its interaction with BET bromodomains. Although detailed structural data is limited, compounds in this class generally exhibit:

  • Core structure: Often includes a fused bicyclic system that allows for effective binding to the acetyl-lysine recognition site on BET proteins.
  • Substituents: Specific functional groups that enhance solubility and bioavailability.

The precise molecular formula and three-dimensional conformation would be critical for understanding its binding interactions but are not fully disclosed in available literature.

Chemical Reactions Analysis

Reactions and Technical Details

PLX2853 undergoes various chemical reactions during its synthesis and biological activity. Key reactions include:

  • Binding interactions: PLX2853 forms non-covalent interactions (hydrogen bonds, hydrophobic interactions) with BET proteins, inhibiting their function.
  • Metabolic transformations: In vivo studies would reveal how PLX2853 is metabolized by cytochrome P450 enzymes, impacting its pharmacokinetics.

Understanding these reactions is essential for optimizing dosing regimens and predicting potential drug-drug interactions.

Mechanism of Action

Process and Data

PLX2853 exerts its therapeutic effects primarily through the inhibition of BET proteins. The mechanism involves:

  1. Disruption of protein-protein interactions: By binding to the bromodomains of BET proteins, PLX2853 prevents their interaction with acetylated histones and transcription factors.
  2. Alteration of gene expression: This disruption leads to downregulation of oncogenes that are typically activated by these proteins, thereby inhibiting cancer cell proliferation and survival.

Clinical studies have shown evidence of clinical activity in patients with ARID1A mutations when treated with PLX2853, suggesting a potential pathway for synthetic lethality in combination therapies .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of PLX2853 include:

  • Solubility: Typically assessed in various solvents; high solubility enhances bioavailability.
  • Stability: Stability under physiological conditions is crucial for therapeutic efficacy.

Chemical properties such as pKa (acid dissociation constant), logP (partition coefficient), and molecular weight are essential for understanding the compound's behavior in biological systems but require specific experimental data that may not be publicly available.

Applications

Scientific Uses

PLX2853 is primarily being investigated for its potential applications in oncology. Specific areas of research include:

  • Treatment of gynecologic cancers: Particularly those with ARID1A mutations where traditional therapies may be ineffective.
  • Combination therapy: Exploring synergies with other agents like carboplatin to enhance therapeutic outcomes in resistant cancer types .

The ongoing clinical trials aim to establish the efficacy of PLX2853 as part of a broader strategy to target epigenetic mechanisms in cancer treatment.

Molecular Mechanisms of PLX2853 as a Bromodomain and Extra-Terminal (BET) Inhibitor

Structural Basis of BET Protein Interaction: 7-Azaindole Scaffold vs. Benzodiazepine-Based Inhibitors

The 7-azaindole scaffold of PLX2853 represents a significant structural departure from conventional benzodiazepine-based BET inhibitors (e.g., OTX015, CPI-0610). This heterocyclic aromatic system enables a distinct binding mode within the bromodomain acetyl-lysine recognition pocket. Unlike benzodiazepine derivatives that form hydrogen bonds mimicking the natural acetyl-lysine substrate via a conserved asparagine residue (Asn140 in BRD4 BD1), PLX2853 utilizes its 7-azaindole core to establish water-mediated hydrogen bonds and hydrophobic interactions with surrounding residues [1] [3]. This alternative binding geometry reduces reliance on specific polar contacts associated with benzodiazepine-related toxicities, particularly thrombocytopenia and gastrointestinal disturbances [1] [5].

Table 1: Structural and Pharmacological Comparison of BET Inhibitor Scaffolds

Scaffold TypeRepresentative CompoundsCore Structural FeaturesKey Binding InteractionsToxicity Concerns
BenzodiazepineOTX015, CPI-0610Diazepine ring systemDirect H-bond with Asn140, hydrophobic interactionsThrombocytopenia, GI toxicity
7-AzaindolePLX2853, PLX51107Azaindole ring systemWater-mediated H-bonds, hydrophobic interactionsReduced hematological toxicity

Furthermore, crystallography studies reveal that PLX2853 exhibits a shorter terminal half-life (<3.5 hours) compared to benzodiazepine-based BET inhibitors, enabling transient target engagement followed by cellular recovery periods. This pharmacokinetic profile contributes to its improved tolerability while maintaining prolonged pharmacodynamic effects on downstream targets like MYC [1] [6].

Selective Targeting of BRD4 Bromodomains: Binding Affinity and Specificity for BD1 vs. BD2

PLX2853 demonstrates potent inhibition across BET family members (BRD2, BRD3, BRD4, BRDT), with biochemical assays revealing low nanomolar half-maximal inhibitory concentrations (IC50). Notably, it exhibits a modest preference for the second bromodomain (BD2) of BRD4 (IC50 = 4.3 nM) compared to BD1. This differential affinity arises from subtle conformational variations within the acetyl-lysine binding pocket, particularly in the ZA and BC loops surrounding the binding site. While BD1 and BD2 share high sequence homology, residue-specific differences (e.g., Val87/Leu94 in BD1 vs. Ile46/Val53 in BD2) alter pocket hydrophobicity and plasticity, allowing PLX2853 to exploit these features for enhanced BD2 engagement [1] [4].

Table 2: Binding Affinity Profile of PLX2853

BET Protein DomainPLX2853 IC50 (nM)Biological FunctionConsequence of Inhibition
BRD4 BD123Chromatin recruitment, P-TEFb activationMYC downregulation
BRD4 BD24.3Stabilization of transcriptional complexesProlonged suppression of oncogenes
BRD2 BD1/BD2Similar to BRD4Enhancer regulationContext-dependent effects
BRD3 BD1/BD2Similar to BRD4Enhancer regulationContext-dependent effects

This BD2-biased affinity may confer a therapeutic advantage, as BD2 is increasingly implicated in sustaining the expression of key oncogenes like BCL2 and IL23R during prolonged inhibitor exposure. PLX2853 achieves plasma concentrations exceeding its IC90 for MYC reporter repression (>130 nM) for approximately 9 hours post-dose at ≥80 mg in humans, demonstrating functional target coverage despite rapid clearance [1] [6] [8].

Transcriptional Regulation via Disruption of BRD4-Histone Acetyl-Lysine Interactions

The primary mechanism of PLX2853 involves competitive disruption of BRD4 binding to acetylated histone marks, particularly H3K27ac and H4K5ac, at super-enhancers and promoter-proximal regions. This displacement dismantles the Mediator-P-TEFb complex, leading to rapid RNA polymerase II (Pol II) pause release failure and premature transcriptional termination [1] [4]. Key oncogenes dependent on super-enhancer-driven transcription are disproportionately affected:

  • MYC Suppression: PLX2853 potently inhibits MYC reporter activity (IC50 = 7.2 nM) in MV4-11 cells. Beyond direct MYC promoter effects, it disrupts distal enhancer clusters essential for MYC amplification in lymphomas [1].
  • Epigenetic Reprogramming: By alleviating miR-17∼92–mediated repression, PLX2853 induces transcription of the pro-apoptotic BH3-only protein BIM (BCL2L11). This occurs independently of MYC downregulation, highlighting a direct chromatin-remodeling effect [1].
  • BCL2 Repression: In diffuse large B-cell lymphoma (DLBCL) models, PLX2853 significantly reduces BCL2 mRNA and protein levels, priming cells for apoptosis when combined with BCL-2 inhibitors like venetoclax [1].

Table 3: Transcriptional Targets Modulated by PLX2853

Target Gene/PathwayEffect of PLX2853Functional ConsequenceValidated Cellular Models
MYCDownregulationReduced proliferation, cell cycle arrestDLBCL, AML, Eµ-myc lymphoma
BIM (BCL2L11)UpregulationBIM-dependent apoptosis initiationDLBCL, Eµ-myc lymphoma
BCL2DownregulationLoss of mitochondrial apoptosis resistanceDLBCL, AML
miR-17∼92 clusterRepressionDe-repression of BIM transcriptionMurine lymphoma

This transcriptional reprogramming creates a dependency on BIM for apoptosis induction. Consequently, tumors overexpressing BCL-2—common in double-hit lymphoma (DHL) and double-expressor lymphoma (DEL)—resist PLX2853 monotherapy despite MYC suppression. However, the preserved BIM induction enables synergy with venetoclax, which neutralizes BCL-2 [1].

Downstream Modulation of Oncogenic Pathways: MYC, BCL2, and IL-23R/STAT3 Signaling

PLX2853 exerts broad antineoplastic effects through coordinated disruption of interconnected oncogenic networks:

  • MYC-Driven Metabolic and Proliferative Programs: MYC downregulation deactivates transcriptional programs governing glycolysis, nucleotide synthesis, and ribosomal biogenesis. In MYC-driven B-cell lymphomas, this metabolic reprogramming synergizes with venetoclax to induce profound energy stress and BIM-dependent apoptosis [1].
  • BCL2 Overexpression and STAT3 Cross-Activation: BCL-2 physically interacts with Rac1 GTPase, inducing NADPH oxidase (Nox)-dependent superoxide (O2•−) production. This redox milieu activates STAT3 via phosphorylation at Tyr705. Activated STAT3 further amplifies mitochondrial O2•− generation and transcriptionally upregulates BCL2, creating a pro-survival feedback loop. PLX2853 disrupts this axis by downregulating BCL2 and reducing STAT3 phosphorylation, thereby sensitizing cells to oxidative damage [4] [9].
  • IL-23R/STAT3/STAT4 Heterodimer Signaling: In lymphoma models, IL-23 induces heterodimerization of phosphorylated STAT3 and STAT4. This complex drives expression of survival factors and immune evasion molecules. PLX2853 indirectly suppresses IL-23R signaling by repressing its transcription, reducing STAT3/STAT4 nuclear translocation and target gene activation. STAT3 mutations (e.g., SH2 domain variants Y640F, M648L) identified in plasmablastic lymphoma maintain phospho-STAT3 (Tyr705) overexpression and confer relative resistance to BET inhibition; combination strategies may be required in these contexts [7] [9].

Table 4: Key Oncogenic Pathways Modulated by PLX2853

PathwayKey ComponentsPLX2853 MechanismTherapeutic Implication
MYC Oncogenic NetworkMYC, MAX, MYC target genesDisrupts super-enhancer complexesMonotherapy efficacy in MYC-driven tumors
BCL2/STAT3 Redox AxisBCL-2, Rac1, STAT3, NoxDownregulates BCL2, reduces p-STAT3 (Tyr705)Synergy with BCL-2 inhibitors (venetoclax)
IL-23R/STAT3/STAT4IL-23R, JAK2, STAT3, STAT4Represses IL23R transcriptionPotential immune modulation in lymphoma microenvironment

The convergence of these pathways underscores PLX2853's potential in combinatorial regimens. Its ability to simultaneously dampen MYC activity, de-repress BIM, and disrupt BCL-2/STAT3 crosstalk provides a multi-pronged attack on cancer cell survival mechanisms.

Properties

Product Name

PLX2853

IUPAC Name

N/A

Solubility

Soluble in DMSO

Synonyms

PLX2853; PLX-2853; PLX 2853;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.